3-Fluoro-4-(4-T-butylphenyl)phenol
Description
3-Fluoro-4-(4-T-butylphenyl)phenol is a fluorinated phenolic compound featuring a fluorine atom at the meta-position and a bulky 4-T-butylphenyl group at the para-position of the phenol ring. The T-butyl group is a sterically demanding, electron-donating substituent, which may influence acidity, solubility, and intermolecular interactions. Below, we compare this compound with similar derivatives, focusing on substituent effects and applications.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO/c1-16(2,3)12-6-4-11(5-7-12)14-9-8-13(18)10-15(14)17/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFBBUVKDVENOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684351 | |
| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-77-6 | |
| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-T-butylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(4-T-butylphenyl)phenol typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced aromatic rings.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(4-T-butylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-T-butylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Key Compounds for Comparison :
3-Fluoro-4-(trifluoromethyl)phenol (CAS 219581-07-4) Substituents: Trifluoromethyl (CF₃) at position 4. Molecular Weight: 180.1 g/mol. Properties: The CF₃ group is strongly electron-withdrawing, increasing the phenol’s acidity (lower pKa) compared to T-butyl-substituted analogs. This compound is likely more soluble in polar organic solvents.
3-Fluoro-4-(octyloxy)phenol (CAS 108542-40-1) Substituents: Octyloxy (C₈H₁₇O) at position 4. Molecular Weight: 238.26 g/mol. Properties: The long alkyl chain enhances hydrophobicity, reducing water solubility but improving lipid membrane permeability.
3-Fluoro-4-(methylthio)phenol (CAS 13333-79-4) Substituents: Methylthio (SCH₃) at position 4. Molecular Weight: 158.19 g/mol. Properties: The SCH₃ group is moderately electron-donating, leading to lower acidity than CF₃ derivatives. Boiling point: 78°C at 9 mm Hg.
3-Fluoro-4-(pyrrol-1-yl)phenol (from fluorinated liquid crystal studies) Substituents: Pyrrole heterocycle at position 4. Properties: The heterocyclic group introduces π-conjugation, enabling applications in liquid crystals.
Table 1: Comparative Properties of Fluorinated Phenols
| Compound | Substituent (Position 4) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 3-Fluoro-4-(4-T-butylphenyl)phenol | T-butylphenyl | ~260* | High steric bulk, low acidity (electron-donating), low water solubility. |
| 3-Fluoro-4-(trifluoromethyl)phenol | CF₃ | 180.1 | High acidity (pKa ~5-6*), moderate solubility in polar solvents. |
| 3-Fluoro-4-(octyloxy)phenol | Octyloxy | 238.26 | Hydrophobic, potential for lipid membrane penetration. |
| 3-Fluoro-4-(methylthio)phenol | SCH₃ | 158.19 | Moderate acidity, volatile (BP 78°C at 9 mm Hg). |
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
